molecular formula C10H11BrN6O2 B14930840 4-bromo-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14930840
M. Wt: 327.14 g/mol
InChI Key: YKTRMZUIHXGYKG-UHFFFAOYSA-N
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Description

4-{[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound characterized by the presence of two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Carbonylation: The brominated pyrazole is subjected to carbonylation using phosgene or a similar reagent to introduce the carbonyl group.

    Amidation: The final step involves the reaction of the carbonylated pyrazole with another pyrazole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution of the bromine atom yields various derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the carbonyl and amide functionalities.

    1-Methyl-1H-pyrazole-5-carboxamide: Similar in structure but without the bromine atom and the second pyrazole ring.

Uniqueness

4-{[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of two pyrazole rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrN6O2

Molecular Weight

327.14 g/mol

IUPAC Name

4-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11BrN6O2/c1-16-7(5(11)3-13-16)10(19)15-6-4-14-17(2)8(6)9(12)18/h3-4H,1-2H3,(H2,12,18)(H,15,19)

InChI Key

YKTRMZUIHXGYKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)Br)C(=O)N

Origin of Product

United States

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